2-(2,6-Dichlorophenyl)propan-2-amine, also known by its chemical formula C9H11Cl2N, is a member of the substituted phenylpropanamine class of compounds. This organic compound features a dichlorophenyl group attached to a propan-2-amine backbone. It has garnered interest in medicinal chemistry due to its potential pharmacological properties.
The compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring, which significantly influences its biological activity and chemical reactivity. The molecular weight of 2-(2,6-Dichlorophenyl)propan-2-amine is approximately 204.10 g/mol, and it exhibits a high gastrointestinal absorption profile, making it a candidate for various therapeutic applications .
The chemical reactivity of 2-(2,6-Dichlorophenyl)propan-2-amine can be attributed to its amine functional group, which can participate in various reactions such as:
These reactions are instrumental in synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.
Research indicates that 2-(2,6-Dichlorophenyl)propan-2-amine exhibits significant biological activity, particularly in the central nervous system. It has been studied for its potential as an antidepressant and stimulant, with some studies suggesting it may interact with neurotransmitter systems including dopamine and norepinephrine .
In pharmacological studies, it has shown promising results in modulating behavioral responses in animal models, which indicates its potential therapeutic applications in treating mood disorders and attention deficit hyperactivity disorder.
The synthesis of 2-(2,6-Dichlorophenyl)propan-2-amine typically involves several steps:
Alternative synthetic pathways may involve variations in starting materials or reaction conditions to optimize yield and purity .
Due to its pharmacological properties, 2-(2,6-Dichlorophenyl)propan-2-amine has potential applications in:
Its unique structure makes it a valuable compound for medicinal chemistry research aimed at developing new therapeutic agents.
Interaction studies have highlighted the compound's ability to influence neurotransmitter systems. For instance:
These interactions are critical for understanding the compound's mechanism of action and potential side effects when used therapeutically .
Several compounds share structural similarities with 2-(2,6-Dichlorophenyl)propan-2-amine. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1-(4-Chlorophenyl)cyclopropanamine | 72934-36-2 | 0.91 |
(R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine | 1212064-17-9 | 0.89 |
2-(2,4-Dichlorophenyl)propan-2-amine hydrochloride | 1216497-60-7 | 0.88 |
1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride | 72954-91-7 | 0.87 |
(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride | 1212307-96-4 | 0.85 |
These compounds vary primarily in their substituents on the phenyl ring and their respective biological activities. The presence of different halogens or alkyl groups can significantly alter their pharmacological profiles.